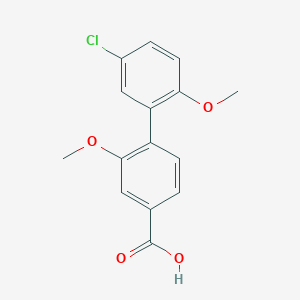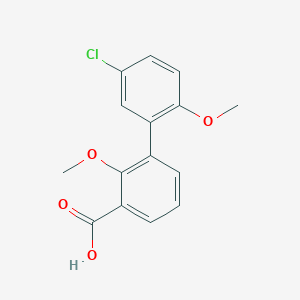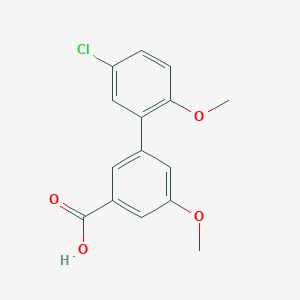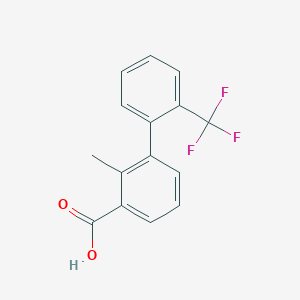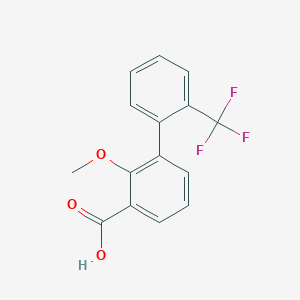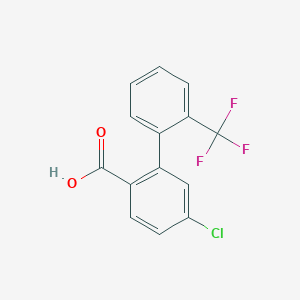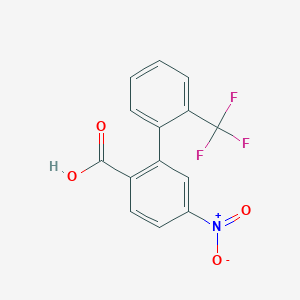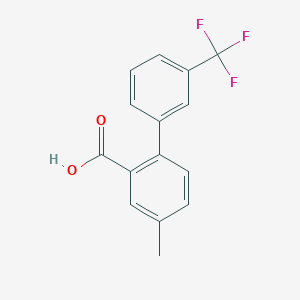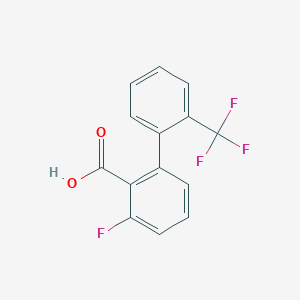
6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid (6-F-2-TFPBA) is a compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. It is a fluorinated derivative of benzoic acid, and is commonly used as an intermediate in the synthesis of various pharmaceuticals and other compounds. 6-F-2-TFPBA has been studied for its ability to act as a protecting group in organic synthesis, and has been found to be a useful reagent in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, 6-F-2-TFPBA has been studied for its potential applications in medicinal chemistry, where it has been found to have biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to be a useful reagent in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. In medicinal chemistry, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential to act as a protecting group in organic synthesis, as well as its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in biochemistry, where it has been found to have biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has not yet been fully elucidated. However, it is believed that the compound acts as a protecting group in organic synthesis, by forming a stable covalent bond with the target molecule. In addition, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% are not yet fully understood. However, studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs, and can also act as a protecting group in organic synthesis. In addition, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, and has been found to be non-toxic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% is its ability to act as a protecting group in organic synthesis, as well as its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, and has been found to be non-toxic in animal studies. However, the compound is relatively unstable and can be easily hydrolyzed in water, making it difficult to use in lab experiments.
Direcciones Futuras
The potential future directions for 6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% include further studies of its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to investigate the compound’s potential applications in medicinal chemistry, such as its ability to act as a protecting group in organic synthesis and its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. Finally, further studies could be conducted to investigate the compound’s potential applications in biochemistry, such as its anti-inflammatory and anti-oxidant properties.
Métodos De Síntesis
6-Fluoro-2-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by several methods. The most common method is the direct fluorination of 2-trifluoromethylphenyl benzoate using a reagent such as hexafluoroacetone. This method is simple and efficient, and has been found to produce high yields of the desired product. Other methods of synthesis include the reaction of 2-trifluoromethylphenyl benzoate with bromine, followed by the addition of a fluoride source such as sodium fluoride, and the reaction of 2-trifluoromethylphenyl benzoate with a fluoride source such as potassium fluoride.
Propiedades
IUPAC Name |
2-fluoro-6-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERIOASVVBABFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691127 |
Source


|
| Record name | 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261771-99-6 |
Source


|
| Record name | 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

